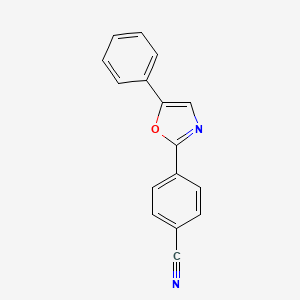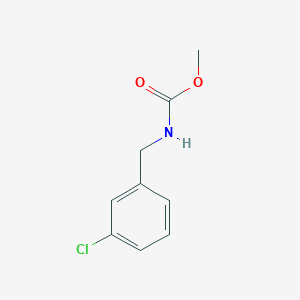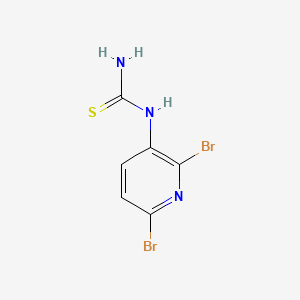
1-(2,6-Dibromopyridin-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dibromopyridin-3-yl)thiourea is a chemical compound with the molecular formula C6H5Br2N3S and a molecular weight of 311.0 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a thiourea group at position 3. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Dibromopyridin-3-yl)thiourea typically involves the reaction of 3-amino-2,6-dibromopyridine with ammonium thiocyanate in the presence of a suitable solvent such as acetone . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,6-Dibromopyridin-3-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea group can undergo oxidation to form corresponding sulfonyl derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include caesium carbonate, copper(I) iodide, and DL-proline . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dibromopyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(2,6-Dibromopyridin-3-yl)thiourea can be compared with other thiourea derivatives and brominated pyridines. Similar compounds include:
- 1-(2,6-Dichloropyridin-3-yl)thiourea
- 1-(2,6-Difluoropyridin-3-yl)thiourea
- 1-(2,6-Diiodopyridin-3-yl)thiourea
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H5Br2N3S |
|---|---|
Molecular Weight |
311.00 g/mol |
IUPAC Name |
(2,6-dibromopyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H5Br2N3S/c7-4-2-1-3(5(8)11-4)10-6(9)12/h1-2H,(H3,9,10,12) |
InChI Key |
JYUVZMXPLAAKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1NC(=S)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


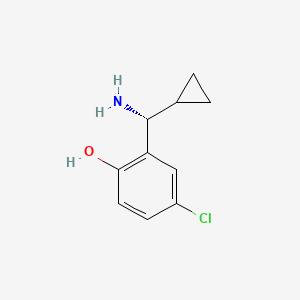
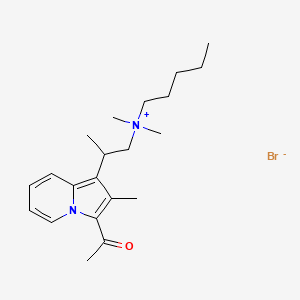

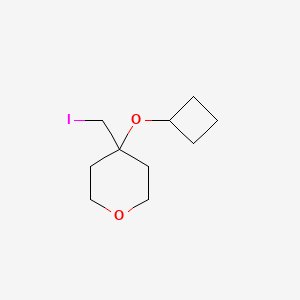

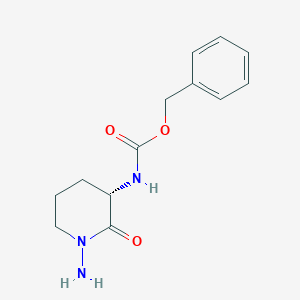

![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)

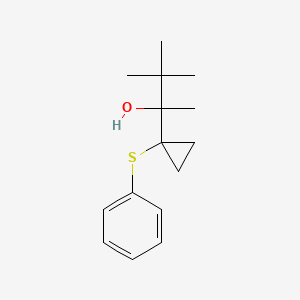
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)
